molecular formula C17H17NO2 B12838262 (S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole

(S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole

Cat. No.: B12838262
M. Wt: 267.32 g/mol
InChI Key: GOAHEXSXKMDEKC-INIZCTEOSA-N
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Description

(S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (S)-2-amino-3-phenylpropan-1-ol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can have different functional groups attached to the benzyl and methoxyphenyl moieties.

Scientific Research Applications

(S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Benzyl-2-(4-hydroxyphenyl)-4,5-dihydrooxazole
  • (S)-5-Benzyl-2-(4-chlorophenyl)-4,5-dihydrooxazole
  • (S)-5-Benzyl-2-(4-nitrophenyl)-4,5-dihydrooxazole

Uniqueness

(S)-5-Benzyl-2-(4-methoxyphenyl)-4,5-dihydrooxazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(5S)-5-benzyl-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H17NO2/c1-19-15-9-7-14(8-10-15)17-18-12-16(20-17)11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/t16-/m0/s1

InChI Key

GOAHEXSXKMDEKC-INIZCTEOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC[C@@H](O2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NCC(O2)CC3=CC=CC=C3

Origin of Product

United States

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